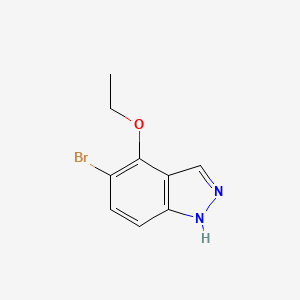

5-Bromo-4-ethoxy-1H-indazole

説明

The compound of interest, 5-Bromo-4-ethoxy-1H-indazole, is a derivative of indazole, which is a heterocyclic compound containing a benzene ring fused with a pyrazole ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the provided papers do not directly discuss 5-Bromo-4-ethoxy-1H-indazole, they do provide insights into similar compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

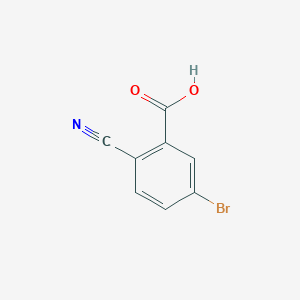

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical multi-step nature of synthesizing indazole derivatives, which may be similar to the synthesis of 5-Bromo-4-ethoxy-1H-indazole.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the structure of the aforementioned diethylamide derivative was confirmed by single-crystal X-ray diffraction studies . Additionally, the molecular structure of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, has been investigated using both experimental techniques like Fourier transform infrared spectroscopy (FT-IR) and theoretical methods including Hartree–Fock (HF) and density functional theory (DFT) . These methods provide detailed information on bond lengths, angles, and other structural parameters that are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

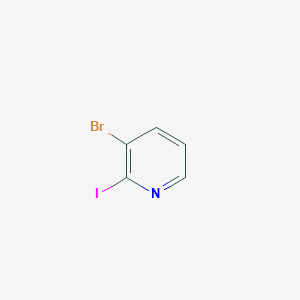

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one to yield α-aryl and α-vinyl N-acetylglycine ethyl esters demonstrates the reactivity of related heterocyclic compounds . Similarly, bromine to lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles show the potential for functional group transformations in these systems . These reactions are indicative of the types of chemical transformations that 5-Bromo-4-ethoxy-1H-indazole might also undergo.

Physical and Chemical Properties Analysis

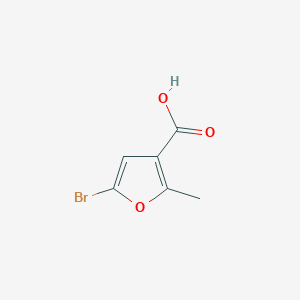

The physical and chemical properties of indazole derivatives can be quite diverse. Theoretical calculations can predict properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO), and nonlinear optical (NLO) effects, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Additionally, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide insights into intermolecular interactions and crystal packing, which are important for understanding the solid-state properties of these compounds . These analyses are crucial for predicting how 5-Bromo-4-ethoxy-1H-indazole might behave in different environments and under various conditions.

科学的研究の応用

Chemical Synthesis and Characterization

5-Bromo-4-ethoxy-1H-indazole serves as a precursor in the synthesis of diverse chemical compounds. For instance, it is used in the synthesis of 5-aryloxy and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, which involve several chemical transformation steps including alkylation, nucleophilic substitution, and oxidation processes (Khaliullin, Klen, & Makarova, 2018). Furthermore, 5-Bromo-4-ethoxy-1H-indazole is utilized in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing its versatility in forming a variety of chemical structures through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).

Antibacterial and Anticancer Activity

The compound's derivatives have been examined for antibacterial properties. For instance, Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, synthesized from bromo-1H-indazoles, displayed notable antibacterial activity (Brahmeshwari, Bhaskar, & Kumaraswamy, 2014). Additionally, the compound plays a role in cancer research, where derivatives of 5-Bromo-4-ethoxy-1H-indazole, like 1H-pyridin-4-yl-3,5-disubstituted indazoles, have been synthesized and evaluated for their Akt kinase activity, a crucial enzyme in cell signaling and cancer progression (Gogireddy et al., 2014).

Structural Studies and Material Science

In material science and structural studies, compounds like N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide have been synthesized and analyzed, providing insights into molecular geometry and intermolecular interactions, aiding in the understanding of molecular design and properties (Chicha et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-4-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-6-5-11-12-8(6)4-3-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZYANUDQSAWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630902 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-1H-indazole | |

CAS RN |

850363-68-7 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850363-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)